molecular formula C17H16Cl2N2O5S B7479075 [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate

[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate

Cat. No.: B7479075
M. Wt: 431.3 g/mol
InChI Key: GHZKOISKEQABMW-UHFFFAOYSA-N
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Description

[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfamoylphenyl group, an ethylamino group, and a dichlorobenzoate moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,5-dichlorobenzoic acid with 2-aminoethyl-4-sulfamoylphenyl ether under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] benzoate: Similar structure but lacks the dichloro groups.

    [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 4-chlorobenzoate: Contains only one chloro group.

    [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dibromobenzoate: Bromine atoms replace chlorine atoms.

Uniqueness

The presence of both the sulfamoylphenyl and dichlorobenzoate groups in [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate makes it unique compared to similar compounds

Properties

IUPAC Name

[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O5S/c18-13-7-12(8-14(19)9-13)17(23)26-10-16(22)21-6-5-11-1-3-15(4-2-11)27(20,24)25/h1-4,7-9H,5-6,10H2,(H,21,22)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZKOISKEQABMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)COC(=O)C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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